Ethyl hydrogen suberate
Overview
Description
Ethyl hydrogen suberate is an organic compound with the molecular formula C₁₀H₁₈O₄This compound is a colorless liquid with a fruity odor and is soluble in alcohol and ether but only slightly soluble in water .
Mechanism of Action
. However, the specific targets of ethyl hydrogen suberate are not well-documented in the literature. Further research is needed to identify its primary targets and their roles.
Biochemical Pathways
This process involves the synthesis of ethyl ester and ω-oxidation in a one-pot, whole-cell biocatalysis in Escherichia coli
Biochemical Analysis
Biochemical Properties
It is known to be used in proteomics research
Cellular Effects
It has been used in proteomics research, suggesting it may have some influence on protein function or expression
Molecular Mechanism
It is known that it has a molecular weight of 202.25 and a specific molecular formula of C10H18O4
Preparation Methods
Ethyl hydrogen suberate can be synthesized through the esterification of suberic acid with ethanol. The reaction typically involves heating suberic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds as follows:
HOOC-(CH₂)₆-COOH+C₂H₅OH→HOOC-(CH₂)₆-COOC₂H₅+H₂O
In industrial settings, this esterification process can be scaled up using continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Ethyl hydrogen suberate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to suberic acid and ethanol.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound to produce suberic acid.
Scientific Research Applications
Ethyl hydrogen suberate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the production of polymers and plasticizers.
Biology: It serves as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form biodegradable polymers.
Industry: It is used in the manufacture of fragrances and flavorings due to its fruity odor.
Comparison with Similar Compounds
Ethyl hydrogen suberate is similar to other esters of suberic acid, such as:
Mthis compound: This compound has a similar structure but with a methyl group instead of an ethyl group.
Propyl hydrogen suberate: This compound has a propyl group instead of an ethyl group.
Butyl hydrogen suberate: This compound has a butyl group instead of an ethyl group.
What sets this compound apart is its specific balance of hydrophobic and hydrophilic properties, making it particularly useful in applications requiring moderate solubility in water and organic solvents .
Properties
IUPAC Name |
8-ethoxy-8-oxooctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-2-14-10(13)8-6-4-3-5-7-9(11)12/h2-8H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFVQEAPUOVXTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20930996 | |
Record name | 8-Ethoxy-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20930996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14113-01-0, 68171-34-6 | |
Record name | 1-Ethyl octanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14113-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl hydrogen suberate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014113010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanedioic acid, ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068171346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanedioic acid, ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 8-Ethoxy-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20930996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl hydrogen suberate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.502 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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